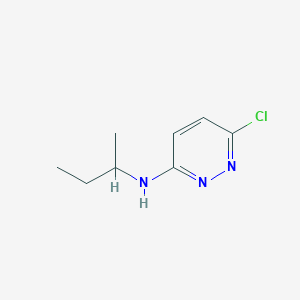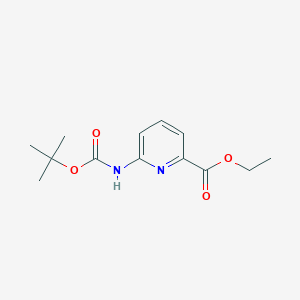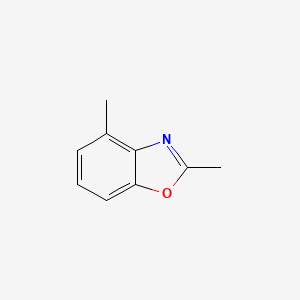![molecular formula C16H18N2 B1357541 {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine CAS No. 937599-95-6](/img/structure/B1357541.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is a compound with the molecular formula C16H18N2 and a molecular weight of 238.33 . It is also known by the synonym "(2-(3,4-DIHYDROQUINOLIN-1(2H)-YL)PHENYL)METHANAMINE" .
Molecular Structure Analysis
The molecular structure of “{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is characterized by a 2-phenyl-3,4-dihydro-2H-1-quinoline moiety . Further structural analysis would require more specific data or computational modeling.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" and its derivatives are involved in various chemical synthesis processes and have been utilized for their chemical properties. For instance:
- Synthesis of Chemical Compounds : A study outlined an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives, emphasizing mild conditions and minimal pollution, leading to the production of new compounds (Zhou et al., 2013).
- Catalysis in Chemical Reactions : Certain 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones have been synthesized and evaluated for their selectivity as A3 adenosine receptor antagonists, showing promising results in biochemical assays, which could have implications in various chemical and biological processes (Baraldi et al., 2005).
Biochemical Applications
The compound has also shown potential in various biochemical applications:
- Photo-luminescence and Magnetic Properties : A series of Ln2 complexes based on an 8-hydroxyquinoline derivative have been studied for their photo-luminescence and magnetic properties. These complexes exhibit characteristic luminescence and slow magnetic relaxation behavior, indicating potential applications in materials science and magnetic studies (Chu et al., 2018).
- Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and demonstrated variable antibacterial and antifungal activities, suggesting their potential application in combating microbial infections (Visagaperumal et al., 2010).
Material Science and Nanotechnology
The compound and its derivatives have shown promise in the field of material science and nanotechnology:
- Metal Complex Formation : The formation of lanthanide complexes with specific formulas, showcasing distinct luminescence and magnetic properties, indicates potential applications in material science and nanotechnology (Chu et al., 2018).
Chemical Sensing and Analytical Applications
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" derivatives have been used in the development of chemical sensors:
- Chemosensors for Metal Ions : An anthracene-based receptor was synthesized to function as a highly selective chemosensor for Zn2+, displaying a distinct fluorescence enhancement and shift in the presence of Zn2+, which could be invaluable in analytical chemistry for detecting specific metal ions (Kim et al., 2013).
Eigenschaften
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-12-14-7-2-4-10-16(14)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDJFSKZLCZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)

![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)
